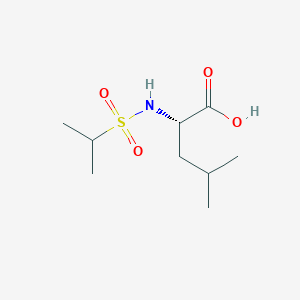

(2S) 4-Methyl-2-(propane-2-sulfonylamino)-pentanoic acid

Description

(2S)-4-Methyl-2-(propane-2-sulfonylamino)-pentanoic acid is a chiral sulfonamide derivative of the branched-chain amino acid L-leucine. Its structure features a pentanoic acid backbone with a 4-methyl substituent and a propane-2-sulfonylamino group at the 2-position, conferring stereochemical specificity (S-configuration). This compound is synthesized via multi-step routes, including Knoevenagel condensation or sulfonylation of amino acid intermediates, as observed in analogous syntheses .

Properties

IUPAC Name |

(2S)-4-methyl-2-(propan-2-ylsulfonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c1-6(2)5-8(9(11)12)10-15(13,14)7(3)4/h6-8,10H,5H2,1-4H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTCYKQKRXRQEF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S) 4-Methyl-2-(propane-2-sulfonylamino)-pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the sulfonylamino group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

Introduction of the methyl group: This step involves the alkylation of the intermediate compound with a methylating agent such as methyl iodide.

Formation of the pentanoic acid backbone: This can be accomplished through a series of reactions including oxidation and esterification, followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S) 4-Methyl-2-(propane-2-sulfonylamino)-pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonylamino group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (2S) 4-Methyl-2-(propane-2-sulfonylamino)-pentanoic acid is a specialized molecule that has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by case studies and relevant data.

Pharmaceutical Development

The compound has been investigated for its role as a potential pharmaceutical agent, particularly in the modulation of biological pathways relevant to various diseases.

- Case Study : Research has indicated that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in metabolic pathways, suggesting that this compound could serve as a lead compound for drug development targeting metabolic disorders or inflammatory diseases.

Biochemical Research

The sulfonylamino group in this compound allows for interactions with various biomolecules, making it useful in biochemical assays.

- Application : It can be utilized to study enzyme kinetics and protein-ligand interactions, providing insights into the mechanisms of action of related compounds.

Toxicology Studies

Given its structure, the compound may play a role in toxicology research, particularly in assessing the biotransformation of xenobiotic compounds.

- Case Study : Studies have shown that similar sulfonyl compounds can undergo metabolic transformations that are critical for understanding their detoxification pathways. This could lead to the identification of biomarkers for exposure to harmful substances.

Agricultural Chemistry

Research into agrochemicals has also highlighted the potential of sulfonamide derivatives as herbicides or fungicides.

- Application : The structural characteristics of this compound may allow it to interact with plant metabolic pathways, offering opportunities for developing new agricultural products.

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Lead compound for metabolic disorder drugs | Inhibitory effects on metabolic enzymes |

| Biochemical Assays | Studying enzyme kinetics | Insights into protein interactions |

| Toxicology | Assessing biotransformation pathways | Identification of detoxification biomarkers |

| Agricultural Chemistry | Potential herbicide/fungicide | Interaction with plant metabolism |

Mechanism of Action

The mechanism of action of (2S) 4-Methyl-2-(propane-2-sulfonylamino)-pentanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the sulfonamide substituent, backbone modifications, or functional group replacements. Key differences in structure, synthesis, and properties are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

Its crystal structure confirms planar geometry at the sulfonamide group . The 3-trifluoromethylbenzenesulfonyl derivative (Row 2) incorporates a strong electron-withdrawing group, which may enhance metabolic stability compared to propane-2-sulfonyl .

Functional Group Replacements :

- Chloro-substituted analogs (Row 3) lack the sulfonamide moiety but retain chirality, suggesting utility in asymmetric synthesis .

- Carbamate-protected derivatives (Row 4) are intermediates in peptide synthesis, where the oxycarbonyl group prevents undesired side reactions .

Bioactivity Insights :

- The 2-oxoacetamido compound (Row 5) demonstrates dual-target activity against PLA2 and LTA4H enzymes, highlighting the role of amide flexibility in multi-target engagement .

Biological Activity

(2S) 4-Methyl-2-(propane-2-sulfonylamino)-pentanoic acid, also known as a derivative of sulfonamide compounds, has garnered attention for its potential biological activities. This compound is structurally related to amino acids and exhibits properties that may influence various biochemical pathways. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.

Chemical Structure

The compound can be represented chemically as follows:

This structure features a sulfonamide group, which is known for its diverse biological effects, including antibacterial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial folate synthesis, which is essential for DNA synthesis and cell division. A study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Sulfonamides have been studied for their anti-inflammatory properties, particularly in conditions like rheumatoid arthritis. The compound's ability to inhibit certain cytokines and enzymes involved in the inflammatory process has been documented. For instance, it may inhibit the production of TNF-alpha and IL-6 , which are pivotal in inflammatory responses .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in folate biosynthesis in bacteria, and its inhibition leads to bacterial death.

- Cytokine Modulation : The compound may modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation.

Study on Antimicrobial Efficacy

A recent study conducted by Pendergrass et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The study utilized a series of clinical isolates and demonstrated that this compound exhibited a broad spectrum of activity against both resistant and susceptible strains of bacteria .

Clinical Implications

In clinical settings, the application of this compound could extend beyond antimicrobial use to potential applications in treating chronic inflammatory diseases. Its ability to modulate immune responses suggests a role in managing conditions like autoimmune disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.